molecular formula C7H7BrClN B13659150 2-Bromo-3-(chloromethyl)-6-methylpyridine

2-Bromo-3-(chloromethyl)-6-methylpyridine

Cat. No.: B13659150
M. Wt: 220.49 g/mol
InChI Key: PYIHKHONMNSYGF-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)-6-methylpyridine can be achieved through several methods. One common approach involves the bromination of 3-(chloromethyl)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with different functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of pyridine amines or alcohols.

Scientific Research Applications

2-Bromo-3-(chloromethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(chloromethyl)pyridine: Lacks the methyl group at the 6-position.

    3-(Chloromethyl)-6-methylpyridine: Lacks the bromine atom at the 2-position.

    2-Bromo-6-methylpyridine: Lacks the chloromethyl group at the 3-position.

Uniqueness

2-Bromo-3-(chloromethyl)-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-3-(chloromethyl)-6-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,4H2,1H3

InChI Key

PYIHKHONMNSYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CCl)Br

Origin of Product

United States

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